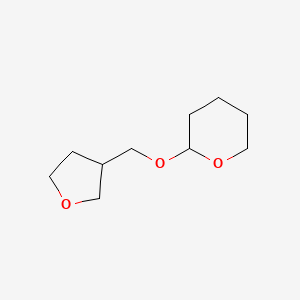

2-(Oxolan-3-ylmethoxy)oxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

76742-53-5 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(oxolan-3-ylmethoxy)oxane |

InChI |

InChI=1S/C10H18O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h9-10H,1-8H2 |

InChI Key |

CHEXWZJKOMVFBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCC2CCOC2 |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Chemical Structure of 2-(Oxolan-3-ylmethoxy)oxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 2-(Oxolan-3-ylmethoxy)oxane. The document details the key identifiers, physicochemical properties, and a proposed analytical workflow for the structural confirmation of this bicyclic ether. Due to the limited availability of specific experimental data for this compound in public databases, this guide combines known information with predicted spectroscopic characteristics and general experimental protocols. It is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Introduction

This compound is a chemical entity featuring two saturated heterocyclic rings: a five-membered oxolane (tetrahydrofuran) ring and a six-membered oxane (tetrahydropyran) ring, connected by a methoxy bridge. The presence of these cyclic ether moieties suggests potential applications in medicinal chemistry, as such structures are found in a variety of biologically active natural products and synthetic drug candidates. Accurate structural elucidation is a critical first step in the exploration of its chemical and biological properties. This guide outlines the essential data and methodologies required for the comprehensive characterization of this molecule.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These values are crucial for the initial characterization and for predicting the compound's behavior in various experimental settings.

Table 1: Chemical Identifiers and Computed Physicochemical Properties [1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Tetrahydro-2-((tetrahydro-3-furyl)methoxy)-2H-pyran | PubChem[1] |

| CAS Number | 76742-53-5 | PubChem[1] |

| Molecular Formula | C₁₀H₁₈O₃ | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| SMILES | C1CCOC(C1)OCC2CCOC2 | PubChem[1] |

| XLogP3 | 1.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

| Exact Mass | 186.125594 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 186.125594 g/mol | PubChem (Computed)[1] |

Proposed Workflow for Structural Elucidation

The structural confirmation of this compound would logically proceed through a combination of spectroscopic techniques. The following diagram illustrates a typical workflow for the elucidation of an unknown organic compound.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in different chemical environments within the two rings and the connecting chain. The signals for the protons on the oxane and oxolane rings would likely appear in the range of 1.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atoms (C2-H and C6-H of the oxane ring, and C2-H and C5-H of the oxolane ring) would be the most deshielded and appear further downfield. The methoxy bridge protons (-O-CH₂-O-) would also exhibit a characteristic chemical shift.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no coincidental overlap of chemical shifts. The carbons bonded to oxygen atoms will be significantly deshielded and appear at higher chemical shifts (typically in the range of 60-110 ppm). The remaining aliphatic carbons of the rings will resonate at lower chemical shifts (typically 20-40 ppm).

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Complex multiplets in the 1.5-4.0 ppm range. Signals for protons adjacent to oxygen atoms expected to be downfield. |

| ¹³C NMR | Approximately 10 signals. Carbons bonded to oxygen atoms expected in the 60-110 ppm range. Aliphatic carbons in the 20-40 ppm range. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 186. Fragmentation pattern would likely involve cleavage of the ether linkages and ring-opening of the oxolane and oxane moieties. |

| Infrared (IR) Spectroscopy | Strong C-O stretching vibrations in the 1050-1150 cm⁻¹ region, characteristic of ethers. C-H stretching vibrations just below 3000 cm⁻¹. Absence of O-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) stretching bands. |

Experimental Protocols

The following are general experimental protocols for the key analytical techniques required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) IR spectroscopy is a convenient alternative that requires minimal sample preparation.

-

Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-O and C-H stretching and bending vibrations.

Potential Biological Significance

While specific biological activities of this compound have not been extensively reported, the presence of tetrahydrofuran and tetrahydropyran rings is noteworthy. These motifs are present in numerous natural products with a wide range of biological activities, including antimicrobial and antioxidant properties. Therefore, the elucidation of this structure is a gateway to further investigation of its potential as a lead compound in drug discovery programs.

Conclusion

This technical guide provides a foundational framework for the chemical structure elucidation of this compound. By combining established chemical identifiers with predicted spectroscopic data and standardized experimental protocols, researchers can confidently approach the synthesis and characterization of this and similar novel heterocyclic compounds. The detailed workflow and analytical methodologies presented herein are intended to facilitate further research into the chemical properties and potential biological applications of this molecule, ultimately contributing to the advancement of drug development and materials science.

References

Physical and chemical properties of 2-(Oxolan-3-ylmethoxy)oxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Oxolan-3-ylmethoxy)oxane, a heterocyclic ether, presents a unique structural motif combining both an oxolane (tetrahydrofuran) and an oxane (tetrahydropyran) ring system. This guide provides a comprehensive overview of its known physical and chemical properties. However, it is important to note that publicly available experimental data on this specific compound is limited. Much of the information presented herein is based on computational predictions and general chemical principles derived from its constituent functional groups. This document aims to serve as a foundational resource, highlighting areas where further experimental investigation is critically needed.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 76742-53-5 | PubChem[1] |

| Topological Polar Surface Area | 27.7 Ų | PubChem[1] |

| Complexity | 149 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Chemical Structure and Reactivity

This compound is characterized by the presence of two cyclic ether rings linked by a methylene ether bridge. The structure consists of a saturated five-membered oxolane ring and a six-membered oxane ring.

General Reactivity: The chemical behavior of this molecule is dictated by its ether linkages. Ethers are generally stable compounds but can undergo cleavage under harsh conditions, typically in the presence of strong acids (e.g., HBr, HI). The oxygen atoms possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors and Lewis bases.

Due to the lack of specific experimental studies on this compound, a detailed description of its reactivity profile is not possible. However, based on its structure, potential reactions could include:

-

Ether Cleavage: Reaction with strong acids could lead to the opening of one or both cyclic ether rings.

-

Oxidation: The methylene groups adjacent to the ether oxygens could be susceptible to oxidation under strong oxidizing conditions.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the Williamson ether synthesis. This would entail the reaction of an alkoxide with a suitable alkyl halide. For instance, the sodium salt of tetrahydrofuran-3-ylmethanol could be reacted with 2-bromooxane.

Hypothetical Synthesis Workflow:

Caption: Hypothetical Williamson Ether Synthesis Workflow.

Purification and Analysis

Standard laboratory techniques would likely be employed for the purification and analysis of this compound.

General Purification and Analysis Workflow:

Caption: General Purification and Analysis Workflow.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. No studies have been published that investigate its effects on biological systems or its potential involvement in any signaling pathways. This represents a significant knowledge gap and an area for future research.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Directions

This compound is a compound for which basic chemical identifiers are known, but a comprehensive understanding of its physical, chemical, and biological properties is lacking. The absence of experimental data necessitates a cautious approach to its handling and use. Future research should focus on:

-

Synthesis and Characterization: Development and publication of a reliable synthetic protocol followed by thorough characterization using modern analytical techniques (NMR, MS, IR, etc.).

-

Determination of Physical Properties: Experimental measurement of key physical constants such as melting point, boiling point, and density.

-

Biological Screening: Evaluation of its biological activity in various assays to explore its potential as a lead compound in drug discovery.

This guide underscores the need for foundational research to unlock the potential of novel chemical entities like this compound.

References

An In-depth Technical Guide on 2-(Oxolan-3-ylmethoxy)oxane (CAS: 76742-53-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxolan-3-ylmethoxy)oxane is a heterocyclic compound featuring both a tetrahydrofuran (oxolane) and a tetrahydropyran (oxane) ring system linked by a methoxy bridge.[1][2][3] Its structure suggests potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty polymers. The presence of two cyclic ether moieties hints at a range of possible chemical transformations and potential biological interactions. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a probable synthesis route with a detailed experimental protocol, and an analysis of its potential, though currently undocumented, biological significance.

Chemical Identity

| Property | Value |

| CAS Number | 76742-53-5[1][2][3] |

| IUPAC Name | This compound[1] |

| Synonyms | Tetrahydro-2-((tetrahydro-3-furyl)methoxy)-2H-pyran, 2H-Pyran, tetrahydro-2-[(tetrahydro-3-furanyl)methoxy]-[1] |

| Molecular Formula | C₁₀H₁₈O₃[1][2] |

| Molecular Weight | 186.25 g/mol [1] |

| Canonical SMILES | C1CCOC(C1)OCC2CCOC2[1] |

| InChI | InChI=1S/C10H18O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h9-10H,1-8H2[1] |

| InChIKey | CHEXWZJKOMVFBQ-UHFFFAOYSA-N[1] |

Physicochemical Properties (Predicted)

| Property | Value |

| XLogP3-AA | 1.2[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 3[1] |

| Exact Mass | 186.125594 g/mol [1] |

| Monoisotopic Mass | 186.125594 g/mol [1] |

| Topological Polar Surface Area | 27.7 Ų[1] |

| Heavy Atom Count | 13[1] |

| Complexity | 149[1] |

Synthesis

While a specific, peer-reviewed synthesis for this compound has not been identified in the searched literature, its structure strongly suggests a synthesis via the acid-catalyzed addition of an alcohol to a dihydropyran. This is a common and well-established method for the formation of tetrahydropyranyl (THP) ethers, which are frequently used as protecting groups for alcohols in organic synthesis.[1][4][5][6]

The proposed synthesis would involve the reaction of (tetrahydrofuran-3-yl)methanol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Proposed Experimental Protocol

This protocol is adapted from standard procedures for the tetrahydropyranylation of alcohols.

Materials:

-

(Tetrahydrofuran-3-yl)methanol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS))

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of (tetrahydrofuran-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reaction Mechanism

The reaction proceeds via the protonation of the double bond in 3,4-dihydro-2H-pyran by the acid catalyst, which forms a resonance-stabilized carbocation. The alcohol, (tetrahydrofuran-3-yl)methanol, then acts as a nucleophile, attacking the carbocation to form a protonated ether. Subsequent deprotonation by a weak base (e.g., the solvent or the conjugate base of the acid catalyst) yields the final product, this compound.[1][7][8][9][10]

Caption: Proposed reaction mechanism for the synthesis of this compound.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, its structural motifs are present in a wide range of biologically active natural products and synthetic drugs.[11][12][13][14]

General Activities of Cyclic Ethers

Saturated cyclic ethers are key components of many FDA-approved drugs and are known to exhibit a broad spectrum of biological activities, including antibiotic, antibacterial, and antitumor properties.[11][12][13][14] The incorporation of these moieties can improve a compound's hydrophilicity and metabolic stability.[13]

Potential as a Pharmaceutical Intermediate

Given the prevalence of tetrahydropyran and tetrahydrofuran rings in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ether linkage is generally stable under basic conditions but can be cleaved under acidic conditions, offering a potential point for further functionalization.[1][6]

Hypothetical Signaling Pathway Interaction

Based on the known activities of other pyran-containing compounds, one could hypothesize that derivatives of this compound might interact with various cellular signaling pathways. For instance, some pyran derivatives have shown anticancer activity by inhibiting protein kinases or other enzymes involved in cell proliferation.[15][16][17]

Caption: Hypothetical signaling pathway modulation by a derivative of the title compound.

Conclusion

This compound is a compound with recognized chemical properties but currently lacks documented biological or pharmacological data. Its synthesis is likely achievable through standard organic chemistry methods. The presence of both oxolane and oxane rings suggests that this molecule could be a valuable scaffold for the development of novel compounds with potential therapeutic applications. Further research is warranted to explore the synthesis and biological activities of this and related compounds.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on publicly available data. The proposed experimental protocol is illustrative and has not been validated. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. youtube.com [youtube.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C10H18O3 | CID 3018674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

Technical Guidance on 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran: Synthesis, Properties, and Potential Applications

Disclaimer: As of October 2025, a thorough search of scientific literature and chemical databases did not yield specific experimental data, including synonyms, for the compound 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran. The following technical guide is therefore based on established principles of organic chemistry and data from structurally analogous compounds. The information provided should be considered predictive and is intended to guide researchers in the potential synthesis and characterization of this molecule.

Introduction

The compound 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran is a diether containing two important heterocyclic scaffolds in medicinal chemistry: tetrahydrofuran (THF) and tetrahydropyran (THP). The linkage is via an ether bond between the 3-position of the tetrahydrofuran ring (through a methylene bridge) and the 2-position of the tetrahydropyran ring. The THP ether moiety is a common protecting group for alcohols, known for its stability in a variety of reaction conditions and its ease of removal under mild acidic conditions. The tetrahydrofuran ring is also a prevalent feature in many natural products and pharmaceuticals. Given the ubiquity of these structural motifs, 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran may serve as a valuable building block or intermediate in the synthesis of more complex molecules for drug discovery and development.

Predicted Physicochemical Properties

Quantitative data for the target compound is not available. However, properties can be estimated based on the experimentally determined values for the constitutional isomer, Tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-2H-pyran (CAS No: 710-14-5), where the linkage is at the 2-position of the furan ring.[1] It is important to note that the change in the substitution pattern from the 2- to the 3-position of the tetrahydrofuran ring may influence properties such as boiling point and density, but the values are expected to be of a similar magnitude.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₈O₃ | - |

| Molecular Weight | 186.25 g/mol | [1] |

| Boiling Point | ~97 °C at 6 Torr | Based on the 2-substituted isomer.[1] |

| Density | ~1.058 g/cm³ at 11 °C | Based on the 2-substituted isomer.[1] |

| Refractive Index | ~1.461 (n20/D) | Based on the 2-substituted isomer.[1] |

| Solubility | Soluble in common organic solvents | Expected based on its diether structure. |

Proposed Synthetic Routes and Experimental Protocols

Two primary and well-established synthetic strategies are proposed for the synthesis of 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran: the Williamson ether synthesis and the acid-catalyzed addition of an alcohol to dihydropyran (tetrahydropyranylation).

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2] For the target molecule, this can be approached in two ways:

-

Route A: Reaction of the alkoxide of tetrahydrofuran-3-ylmethanol with a 2-halotetrahydropyran.

-

Route B: Reaction of the alkoxide of 2-hydroxytetrahydropyran with a 3-(halomethyl)tetrahydrofuran.

Route B is generally preferred as it involves a primary halide, which is more reactive in SN2 reactions and less prone to elimination side reactions.[2]

-

Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tetrahydrofuran-3-ylmethanol (1.0 equivalent) to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of the sodium alkoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C and add a solution of 2-bromotetrahydropyran (1.05 equivalents) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran.

Caption: Proposed Williamson Ether Synthesis Workflow.

Acid-Catalyzed Tetrahydropyranylation

The formation of a THP ether is a standard method for protecting alcohols.[3][4] This reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).

-

Reaction Setup: To a solution of tetrahydrofuran-3-ylmethanol (1.0 equivalent) in dichloromethane (CH₂Cl₂) at room temperature, add 3,4-dihydro-2H-pyran (1.2 equivalents).

-

Catalysis: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of trifluoroacetic acid (TFA).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target compound.

Caption: Proposed Acid-Catalyzed Tetrahydropyranylation Workflow.

Potential Applications in Drug Development

While no specific biological activity has been reported for 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran, its constituent heterocyclic systems are of significant interest to medicinal chemists.

-

Tetrahydrofuran Moiety: The tetrahydrofuran ring is a key structural component in numerous natural products and FDA-approved drugs. Its inclusion can influence solubility, metabolic stability, and binding interactions with biological targets.

-

Tetrahydropyran Moiety: Similarly, the tetrahydropyran ring is a common scaffold in a wide range of biologically active compounds, including antibiotics and antiviral agents.

-

Linker and Spacer: The diether linkage can serve as a flexible linker to connect two pharmacophores or to orient a functional group in a specific region of a binding pocket.

Given these characteristics, 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran could be a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research would be required to explore its biological activity and to determine its utility in drug discovery programs.

References

Molecular weight and formula of 2-(Oxolan-3-ylmethoxy)oxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Oxolan-3-ylmethoxy)oxane, a bicyclic ether with potential applications in various scientific fields. This document includes its molecular formula, weight, and a summary of its key physicochemical parameters. Detailed experimental protocols for its synthesis via Williamson ether synthesis, along with methods for its characterization, are presented. Furthermore, this guide explores the potential biological activities of this class of compounds, drawing parallels with structurally similar cyclic ethers. Methodologies for assessing potential antimicrobial and antioxidant properties are also detailed. The guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing foundational knowledge and practical guidance for the study of this compound and related molecules.

Chemical and Physical Properties

This compound, also known by its synonym Tetrahydro-2-((tetrahydro-3-furyl)methoxy)-2H-pyran, is a chemical compound with the molecular formula C10H18O3.[1][2] It possesses a molecular weight of approximately 186.25 g/mol .[1][2] The structure consists of a tetrahydrofuran (oxolan) ring linked via a methoxy group to a tetrahydropyran (oxane) ring.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 76742-53-5 | [1] |

| Canonical SMILES | C1CCOC(C1)OCC2CCOC2 | [1] |

| InChI Key | CHEXWZJKOMVFBQ-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 1.2 | [1] |

| Predicted Hydrogen Bond Donor Count | 0 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [1] |

| Predicted Rotatable Bond Count | 3 | [1] |

Synthesis and Characterization

A plausible and widely used method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound from (oxolan-3-yl)methanol and 2-chlorooxane.

Materials:

-

(Oxolan-3-yl)methanol

-

2-Chlorooxane

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (oxolan-3-yl)methanol in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Re-cool the reaction mixture to 0 °C and add a solution of 2-chlorooxane (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Logical Relationship for Williamson Ether Synthesis

Caption: Logical workflow of the Williamson ether synthesis for this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region. Protons adjacent to the oxygen atoms in both the oxolane and oxane rings will be deshielded and appear at a lower field (higher ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. Carbons bonded to oxygen will resonate at a lower field.

Mass Spectrometry (MS):

-

The mass spectrum, likely obtained via electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), should show a molecular ion peak [M]+ or a protonated molecule [M+H]+ corresponding to the molecular weight. Common fragmentation patterns for cyclic ethers include the loss of alkyl radicals and ring-opening reactions.[3][4]

Potential Biological Activities and Screening Protocols

While specific biological activities of this compound are not extensively documented, compounds containing oxolane and oxane moieties are known to exhibit a range of biological properties.

Potential Antimicrobial Activity

Many cyclic ether-containing natural products have demonstrated antimicrobial effects. The following protocol can be used for an initial screening of the antimicrobial properties of this compound.

Experimental Protocol: Agar Disc-Diffusion Assay

-

Prepare a sterile nutrient agar and pour it into sterile Petri dishes.

-

Once the agar has solidified, inoculate the plates with a standardized suspension of the test microorganism (e.g., Escherichia coli for Gram-negative bacteria and Staphylococcus aureus for Gram-positive bacteria).

-

Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs onto the surface of the inoculated agar plates.

-

Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic as a positive control.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours).

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for the agar disc-diffusion antimicrobial screening assay.

Potential Antioxidant Activity

Compounds with ether linkages have been investigated for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a solution of DPPH in the same solvent.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the field of drug development and chemical research. The provided protocols for synthesis and biological screening offer a starting point for further investigation into the properties and potential applications of this and related bicyclic ether compounds. While specific experimental data for this molecule is limited, the methodologies outlined are based on well-established principles and can be readily adapted for its study. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound.

References

A Technical Guide to the Spectroscopic Properties of 2-(Oxolan-3-ylmethoxy)oxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-(Oxolan-3-ylmethoxy)oxane. Due to the absence of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and analysis of the compound's chemical structure.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.60 | t | 1H | O-CH-O |

| ~3.85 - 3.70 | m | 4H | -O-CH₂- (oxolane) |

| ~3.80 | m | 1H | -O-CH₂- (oxane) |

| ~3.50 | m | 1H | -O-CH₂- (oxane) |

| ~3.45 | d | 2H | -O-CH₂- (methoxy) |

| ~2.50 | m | 1H | -CH- (oxolane) |

| ~2.00 - 1.85 | m | 2H | -CH₂- (oxolane) |

| ~1.80 - 1.50 | m | 6H | -CH₂- (oxane) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~99.0 | O-CH-O |

| ~72.0 | -O-CH₂- (methoxy) |

| ~68.0 | -O-CH₂- (oxolane) |

| ~67.0 | -O-CH₂- (oxane) |

| ~40.0 | -CH- (oxolane) |

| ~31.0 | -CH₂- (oxane) |

| ~29.0 | -CH₂- (oxolane) |

| ~25.5 | -CH₂- (oxane) |

| ~19.5 | -CH₂- (oxane) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkane) |

| 1150 - 1050 | Strong | C-O stretching (ether and acetal) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 101 | [M - C₅H₉O]⁺ |

| 85 | [C₅H₉O]⁺ |

| 71 | [C₄H₇O]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

-

For quantitative analysis or precise chemical shift determination, an internal standard such as tetramethylsilane (TMS) can be added.[1]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure magnetic field homogeneity, the sample should be free of any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a more concentrated sample may be necessary.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Place a small drop of the liquid sample directly onto the center of the ATR crystal.

-

If using salt plates (e.g., NaCl), place a drop of the liquid on one plate and gently place the second plate on top to create a thin film.

-

-

Data Acquisition:

-

Place the sample holder (ATR unit or salt plates) into the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or accessory absorbances.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[2]

-

3. Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

For a volatile liquid, a direct injection or infusion method can be used. Dilute a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the ion source, where it is vaporized and ionized.[3]

-

-

Data Acquisition (Electron Ionization - EI):

-

In the ion source, high-energy electrons (typically 70 eV) bombard the gaseous sample molecules. This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺).[3][4]

-

The energetically unstable molecular ion may then fragment into smaller ions and neutral radicals. The fragmentation patterns are characteristic of the molecule's structure.[5][6][7]

-

The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion at a specific m/z, generating the mass spectrum. The spectrum is a plot of relative intensity versus m/z.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. GCMS Section 6.13 [people.whitman.edu]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Potential Research Applications of 2-(Oxolan-3-ylmethoxy)oxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(Oxolan-3-ylmethoxy)oxane is a sparsely documented chemical entity. Publicly available research on its specific biological activities or applications is limited. This guide, therefore, extrapolates potential research avenues based on the well-established roles of its constituent chemical motifs: the oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings. The experimental data and protocols provided are illustrative, based on methodologies commonly applied to analogous structures.

Core Compound Analysis

This compound is a diether composed of a tetrahydrofuran ring linked via a methoxy group to a tetrahydropyran ring. This structure possesses several features that suggest potential utility in biomedical and chemical research.

Physicochemical Properties

The fundamental properties of this compound, as computed by PubChem, are summarized below.[1] These data are crucial for designing experimental protocols, including solvent selection and analytical methods.

| Property | Value | Source |

| Molecular Formula | C10H18O3 | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1CCOC(C1)OCC2CCOC2 | PubChem[1] |

| CAS Number | 76742-53-5 | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Structural Features of Interest

The core structure combines two important cyclic ether systems. Both tetrahydrofuran (THF) and tetrahydropyran (THP) rings are prevalent in numerous biologically active natural products and synthetic drugs.[2][3][4] Their presence suggests that this compound could serve as a valuable scaffold or building block in several areas of research.

Potential Research Applications

Based on the chemical structure, the following areas represent promising avenues for investigation:

Medicinal Chemistry and Drug Discovery

The THF and THP moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

-

Scaffold for Novel Therapeutics: The combined THF-THP structure can be used as a starting point for the synthesis of novel compound libraries. The ether linkages provide metabolic stability, while the cyclic structures can be functionalized to optimize binding to target proteins. For instance, cyclic ethers are key components in HIV protease inhibitors like Darunavir and Amprenavir, where they form crucial hydrogen bonds within the enzyme's active site.[3]

-

Antiviral and Anticancer Agents: Many natural products with THF and THP rings, such as goniodomin A and eribulin, exhibit potent anticancer and antiviral activities.[2] Research could focus on synthesizing derivatives of this compound and screening them for similar cytotoxic or antiviral effects.

-

Neurotransmitter Transporter Ligands: The core structure bears some resemblance to ligands for dopamine transporters (DAT), which are targets for medications addressing cocaine addiction.[5] Further modification could lead to novel DAT inhibitors.

Organic Synthesis and Protecting Group Chemistry

The tetrahydropyranyl ether is a widely used protecting group for alcohols in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions.[6][7][8]

-

Novel Protecting Group: The this compound structure itself could be investigated as a novel protecting group for alcohols, potentially offering different stability or deprotection profiles compared to the standard THP ether.

-

Chiral Synthesis: The presence of stereocenters in the molecule means that it can be synthesized in enantiomerically pure forms. These chiral building blocks could be valuable in the asymmetric synthesis of complex molecules.

Materials Science

The cyclic ether structure suggests potential applications in polymer chemistry and as a specialty solvent.

-

Solvent Properties: Tetrahydropyran has been investigated as a green and economically competitive solvent with excellent thermal and chemical stability, and it has shown promise in plastic dissolution for recycling applications.[9][10] this compound, as a related diether, could be evaluated for similar solvent properties.

-

Polymer Synthesis: Oxetanes, which are structurally related to oxolanes, are used to create polyethers with low glass transition temperatures, suitable for polymer electrolytes in lithium-ion batteries.[11] The subject compound could be explored as a monomer or additive in the synthesis of novel polymers with tailored properties.

Proposed Experimental Protocols

The following are generalized protocols for the synthesis and initial biological evaluation of this compound and its derivatives.

General Synthesis of Tetrahydropyranyl Ethers

This protocol is adapted from standard methods for the protection of alcohols as THP ethers.[6]

Objective: To synthesize a tetrahydropyranyl ether from an alcohol and dihydropyran.

Materials:

-

Alcohol (e.g., Tetrahydrofurfuryl alcohol)

-

3,4-Dihydropyran (DHP)

-

Acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM.

-

Add DHP (1.2 eq) to the solution.

-

Add a catalytic amount of PPTS (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

DOT Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of a tetrahydropyranyl (THP) ether.

In Vitro Antimicrobial Assay

This protocol describes a standard broth microdilution method to assess the antimicrobial activity of a test compound.[12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.

Materials:

-

Test compound dissolved in DMSO.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strain (e.g., Candida albicans).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

Standard antibiotics (e.g., Ceftriaxone, Pimafucin) as positive controls.

Procedure:

-

Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Diagram of Antimicrobial Assay Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Involvement

Given the structural similarity of the THF and THP motifs to components of molecules that interact with key cellular pathways, a hypothetical area of investigation could be their effect on pathways regulated by proteases or kinases. For example, many HIV protease inhibitors incorporate cyclic ethers to mimic the transition state of peptide cleavage.[3]

DOT Diagram of a Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical inhibition of a signaling pathway by a derivative.

Conclusion and Future Directions

While direct experimental data for this compound is scarce, its chemical structure, containing both tetrahydrofuran and tetrahydropyran rings, provides a strong rationale for its investigation in several scientific domains. The most promising applications appear to be in medicinal chemistry as a scaffold for novel therapeutics and in organic synthesis. Future research should focus on the efficient and stereoselective synthesis of this molecule and its derivatives, followed by systematic screening for biological activity. Furthermore, its properties as a solvent and a monomer for polymer synthesis warrant exploration. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to unlock the potential of this intriguing molecule.

References

- 1. This compound | C10H18O3 | CID 3018674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 8. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-(Oxolan-3-ylmethoxy)oxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-(oxolan-3-ylmethoxy)oxane, a molecule possessing two stereogenic centers. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the theoretical basis for its stereoisomerism, a plausible synthetic route based on established chemical principles, and proposed methodologies for the characterization and separation of its stereoisomers.

Introduction to the Stereochemistry of this compound

The molecule this compound is comprised of a tetrahydrofuran ring linked via a methylene ether bridge to a tetrahydropyran ring. The nomenclature "oxolane" refers to the tetrahydrofuran ring, and "oxane" refers to the tetrahydropyran ring.

The stereochemistry of this molecule is determined by two chiral centers:

-

C3 of the oxolan ring: The carbon atom at the 3-position of the tetrahydrofuran ring is a stereocenter.

-

C2 of the oxane ring: The anomeric carbon at the 2-position of the tetrahydropyran ring is also a stereocenter, formed during the synthesis of the ether linkage.

The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of diastereomers.

Caption: Relationship between the four stereoisomers of this compound.

Synthesis of this compound Stereoisomers

A plausible and widely used method for the synthesis of the 2-alkoxy-oxane linkage is the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). In this case, the alcohol would be (oxolan-3-yl)methanol.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Acid-Catalyzed Etherification

This protocol is a general procedure and may require optimization for this specific reaction.

Materials:

-

(R)- or (S)-(oxolan-3-yl)methanol

-

3,4-Dihydro-2H-pyran (DHP)

-

Anhydrous dichloromethane (DCM)

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (oxolan-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of PTSA (e.g., 0.05 eq).

-

Slowly add 3,4-dihydro-2H-pyran (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of diastereomers, can be purified by silica gel column chromatography.

Characterization of Stereoisomers

The resulting product from the synthesis will be a mixture of two diastereomers, for example, (2R,3'S)- and (2S,3'S)-2-(oxolan-3-ylmethoxy)oxane if starting with (S)-(oxolan-3-yl)methanol. The characterization of these diastereomers would rely on spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for characterizing diastereomers. Key diagnostic signals would include:

-

The anomeric proton (H2) of the oxane ring: This proton will appear as a distinct signal for each diastereomer, likely with different chemical shifts and coupling constants.

-

The protons adjacent to the stereocenters: The chemical environments of protons on C2, C3, and C4 of the oxolan ring and C2 and C6 of the oxane ring will differ between the two diastereomers, leading to distinguishable signals.

Table 1: Predicted 1H NMR Chemical Shifts (ppm) for Diastereomers (Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental data.)

| Proton | Diastereomer 1 | Diastereomer 2 |

| Oxane H2 | 4.60 | 4.55 |

| Oxolane H3 | 2.55 | 2.60 |

| Methylene Bridge | 3.75, 3.45 | 3.78, 3.42 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to analyze the diastereomeric mixture.

-

Gas Chromatography (GC): With a suitable chiral or even a standard non-chiral column, it may be possible to achieve baseline separation of the two diastereomers, allowing for the determination of the diastereomeric ratio.

-

Mass Spectrometry (MS): The mass spectra of the two diastereomers are expected to be very similar, if not identical, as they are isomers. The fragmentation pattern would be characteristic of the molecule's structure.

Table 2: Predicted GC-MS Data (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Value |

| Retention Time (Diastereomer 1) | 12.5 min |

| Retention Time (Diastereomer 2) | 12.8 min |

| Major Mass Fragments (m/z) | 186 (M+), 101, 85, 71 |

Separation of Stereoisomers

The separation of the diastereomeric mixture is crucial for isolating and studying the individual stereoisomers.

Chromatographic Separation Protocol

Method: High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography.

Stationary Phase: Normal phase (silica gel) or a chiral stationary phase (CSP). Diastereomers can often be separated on standard silica gel due to their different physical properties.

Mobile Phase: A mixture of non-polar and polar solvents, such as a hexane/ethyl acetate gradient. The optimal solvent system would need to be determined empirically.

Detection: UV (if applicable, though unlikely for this molecule) or Refractive Index (RI) detection.

Caption: Workflow for the separation of diastereomers.

Conclusion

In-Depth Technical Guide: Health and Safety Data for 2-(Oxolan-3-ylmethoxy)oxane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct toxicological or safety data for 2-(Oxolan-3-ylmethoxy)oxane (CAS No. 76742-53-5) is publicly available. This guide provides a comprehensive health and safety profile based on data from its close structural analogs, tetrahydrofuran (THF) and tetrahydropyran (THP). This information should be used for preliminary hazard assessment and to guide appropriate safety precautions. Definitive safety assessments require experimental testing of the compound of interest.

Chemical and Physical Properties

This compound is a cyclic ether with the molecular formula C10H18O3.[1] Due to the absence of experimental data, a summary of its computed physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| XLogP3-AA | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 186.125594 g/mol | PubChem[1] |

| Monoisotopic Mass | 186.125594 g/mol | PubChem[1] |

| Topological Polar Surface Area | 27.7 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Hazard Identification and Classification

Based on the toxicological profiles of its structural analogs, tetrahydrofuran (THF) and tetrahydropyran (THP), this compound may pose the following hazards.

Potential Health Effects:

-

Eye Irritation: Both THF and THP are known to cause serious eye irritation.[2][3][4] Direct contact with this compound is likely to cause similar effects.

-

Skin Irritation: THP is classified as a skin irritant.[3][4] While THF is not considered a skin irritant, the potential for skin irritation from this compound should not be dismissed.[2]

-

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation, a known effect of THP.[3][4]

-

Central Nervous System (CNS) Effects: High concentrations of THF vapor can cause narcotic effects such as headache, dizziness, and fatigue.[5][6] Similar CNS effects could be anticipated with high exposure to this compound.

-

Organ Toxicity: Chronic exposure to THF has been associated with liver and kidney damage in animal studies.[6]

GHS Classification (Predicted):

The following GHS classification is extrapolated from the known classifications of THF and THP.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation[4] |

Toxicological Data Summary (from Structural Analogs)

The following tables summarize available quantitative toxicological data for tetrahydrofuran (THF) and tetrahydropyran (THP).

Table 1: Acute Toxicity Data

| Chemical | Test | Species | Route | Value | Reference |

| Tetrahydrofuran | LD50 | Rat | Oral | 1650 mg/kg | Not specified in search results |

| Tetrahydropyran | LD50 | Rat | Oral | 3000 mg/kg | [3] |

| Tetrahydrofuran | LC50 | Rat | Inhalation | 21000 ppm (3 hours) | Not specified in search results |

Table 2: Irritation Data

| Chemical | Test | Species | Result | Reference |

| Tetrahydrofuran | Skin Irritation | Rabbit | Not irritating | [2] |

| Tetrahydropyran | Skin Irritation | Not specified | Irritating | [3][4] |

| Tetrahydrofuran | Eye Irritation | Rabbit | Severe irritant | [2] |

| Tetrahydropyran | Eye Irritation | Not specified | Irritating | [3][4] |

Table 3: Genotoxicity and Carcinogenicity

| Chemical | Test | Result | Reference |

| Tetrahydrofuran | In vitro and in vivo mutagenicity | Not mutagenic | [2] |

| Tetrahydrofuran | Carcinogenicity (2-year inhalation) | Evidence of carcinogenic activity in male rats (kidney) and female mice (liver) | [2][7] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD and NTP guidelines, which would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Principle: This method is a stepwise procedure using a small number of animals per step to obtain sufficient information on the acute toxicity of a substance for classification purposes.[8]

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[8] The animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally in a single dose via gavage.[9] The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[10]

-

Procedure: A stepwise procedure is used, with three animals per step. The outcome of each step (mortality or survival) determines the next step:

-

If mortality occurs at the starting dose, the next step uses a lower dose.

-

If no mortality occurs, the next step uses a higher dose.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9] A gross necropsy of all animals is performed at the end of the study.

-

Data Analysis: The results are used to classify the substance according to the GHS for acute oral toxicity.[10]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

-

Principle: This in vitro test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical by measuring cell viability.[11][12]

-

Test System: A commercially available, validated RhE model is used. The tissue consists of non-transformed human keratinocytes cultured to form a multilayered, differentiated epidermis.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The tissues are incubated for a post-exposure period.

-

Cell viability is assessed using a quantitative method, typically the MTT assay, which measures the reduction of MTT to formazan by mitochondrial enzymes in viable cells.

-

-

Data Analysis: The reduction in cell viability compared to negative controls is calculated. A chemical is identified as a skin irritant if the mean relative tissue viability is reduced below a defined threshold (typically ≤ 50%).[13][14]

Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of a rabbit.[15][16] A weight-of-evidence analysis and in vitro testing are recommended before conducting the in vivo assay to minimize animal use.[17]

-

Test Animals: Healthy, young adult albino rabbits are used.[15]

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[18]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

-

-

Observations: The severity and reversibility of eye irritation are assessed. The observation period can be extended up to 21 days if effects persist.[18]

-

Data Analysis: The scores for ocular lesions are used to classify the substance for its eye irritation potential according to GHS.

Carcinogenicity Bioassay (NTP Protocol)

-

Principle: Long-term toxicology and carcinogenicity studies in rodents are conducted to identify substances that may cause cancer in humans.[19]

-

Test Animals: Both sexes of rats (e.g., F344/N) and mice (e.g., B6C3F1) are typically used.[7]

-

Study Design:

-

Pre-chronic Studies: Shorter-term (e.g., 13-week) studies are conducted to determine appropriate dose levels for the 2-year study.[19]

-

Chronic (2-Year) Study: Animals are exposed to the test substance for two years.[19] The route of administration (e.g., inhalation, oral gavage) is chosen based on the most likely route of human exposure.

-

-

Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development. A complete histopathological examination of all major tissues and organs is performed at the end of the study.

-

Data Analysis: The incidence of tumors in the exposed groups is compared to the control groups to determine the carcinogenic potential of the substance.[20][21]

Mandatory Visualizations

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Safety Assessment

Caption: General experimental workflow for safety assessment.

References

- 1. This compound | C10H18O3 | CID 3018674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Tetrahydropyran SDS, 142-68-7 Safety Data Sheets - ECHEMI [echemi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. in.gov [in.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 14. iivs.org [iivs.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 19. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 20. icbe-emf.org [icbe-emf.org]

- 21. The Cosmos Project | Report US National Toxicology Program (NTP) on Carcinogenesis Studies of Cell Phone Radiofrequency Radiation in rats [thecosmosproject.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Oxolan-3-ylmethoxy)oxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-(Oxolan-3-ylmethoxy)oxane, a key intermediate in various synthetic applications. While a specific, peer-reviewed synthesis for this exact molecule is not widely published, a robust and analogous procedure can be derived from the well-established acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran to form a tetrahydropyranyl (THP) ether. This method is a cornerstone of protecting group chemistry in organic synthesis. The following protocol outlines a hypothetical but highly plausible route to the target compound, along with expected data and procedural workflows.

Introduction

This compound, also known as tetrahydro-2-((tetrahydro-3-furanyl)methoxy)-2H-pyran, is a diether containing both a tetrahydrofuran and a tetrahydropyran moiety. Such structures are of interest in medicinal chemistry and materials science due to their prevalence in natural products and their utility as linkers and building blocks. The synthesis of this compound can be efficiently achieved by the protection of the hydroxyl group of (tetrahydrofuran-3-yl)methanol as a THP ether. This reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran.[1][2][3][4] The resulting THP ether is stable under a wide range of reaction conditions, yet can be readily cleaved with dilute acid, making it an ideal protective group.[1][2]

Reaction Scheme

The proposed synthesis of this compound proceeds as follows:

(Tetrahydrofuran-3-yl)methanol + 3,4-Dihydro-2H-pyran --(Acid Catalyst)--> this compound

Experimental Protocol

Materials:

-

(Tetrahydrofuran-3-yl)methanol (CAS No. 1654-73-5)

-

3,4-Dihydro-2H-pyran (DHP) (CAS No. 110-87-2)

-

Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (tetrahydrofuran-3-yl)methanol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).

-

Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (1.2 eq.).

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.

-

Quenching the Reaction: Once the reaction is complete (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| (Tetrahydrofuran-3-yl)methanol | 1.0 eq. |

| 3,4-Dihydro-2H-pyran | 1.2 eq. |

| Pyridinium p-toluenesulfonate | 0.05 eq. |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

| Product Characterization | |

| Expected Yield | 85-95% |

| Appearance | Colorless oil |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| Boiling Point | (Predicted) >200 °C at atmospheric pressure |

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Diagram 2: Signaling Pathway (Reaction Mechanism)

Caption: The acid-catalyzed mechanism for the formation of the THP ether.

References

Application Notes and Protocols: Acetal-Based Protecting Groups for Alcohols

Introduction